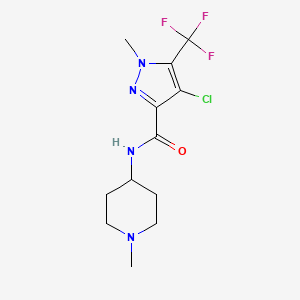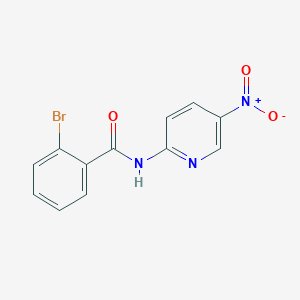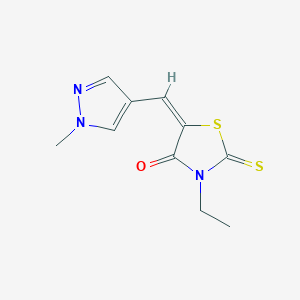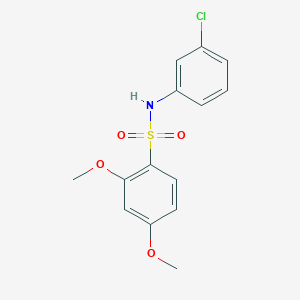![molecular formula C15H19N5O3S B10969107 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B10969107.png)
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE is a complex organic compound featuring a thienyl and pyrazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-2-thiophenecarboxylic acid and 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde. The synthesis may proceed through the formation of intermediate compounds such as esters or amides, followed by coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols .
Applications De Recherche Scientifique
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Indole derivatives
Uniqueness
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of thienyl and pyrazolyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H19N5O3S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N'-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]oxamide |
InChI |
InChI=1S/C15H19N5O3S/c1-7-9(3)24-15(11(7)12(16)21)19-14(23)13(22)17-5-10-6-18-20(4)8(10)2/h6H,5H2,1-4H3,(H2,16,21)(H,17,22)(H,19,23) |
Clé InChI |
RNBAYHWSOSKECP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)C(=O)NCC2=C(N(N=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B10969030.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10969041.png)

![2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B10969048.png)
![4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B10969051.png)
![methyl {[5-(5-bromofuran-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10969054.png)

![2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969067.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide](/img/structure/B10969083.png)
![N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10969089.png)

![N,N,4-trimethyl-2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B10969104.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B10969106.png)

